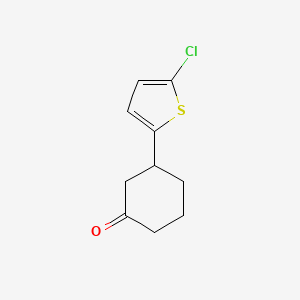

2-Chloro-5-(3-oxocyclohexyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c11-10-5-4-9(13-10)7-2-1-3-8(12)6-7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZLQWXGBNKJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641824 | |

| Record name | 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-72-3 | |

| Record name | 3-(5-Chloro-2-thienyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chlorothiophen-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Chloro 5 3 Oxocyclohexyl Thiophene

Strategies for Thiophene (B33073) Ring Construction

The formation of the thiophene ring is the critical step in the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene. Several classical and modern synthetic methods can be adapted for this purpose, each with its own set of advantages and challenges. These methods can be broadly categorized into the formation from open-chain precursors, ring annulation approaches, and specific named reactions.

Formation from Appropriately Substituted Open Chain Precursors

One of the most fundamental approaches to thiophene synthesis involves the cyclization of a four-carbon chain containing the necessary functionalities with a sulfurizing agent. For the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene, a plausible open-chain precursor would be a 1,4-dicarbonyl compound. The general concept involves the reaction of this precursor with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to effect the ring closure.

A hypothetical precursor for this reaction would be a 1-(3-oxocyclohexyl)-4-chloro-1,4-butanedione. The synthesis of such a specific 1,4-dicarbonyl compound could be challenging. However, this approach offers the advantage of directly installing the desired substituents onto the carbon backbone before the formation of the thiophene ring. The subsequent cyclization would then yield the target molecule.

Table 1: Plausible Precursors for Open Chain Synthesis

| Precursor | Reagents for Cyclization | Product |

| 1-(3-oxocyclohexyl)-4-chloro-1,4-butanedione | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | 2-Chloro-5-(3-oxocyclohexyl)thiophene |

Ring Annulation Approaches

Ring annulation strategies involve the construction of the thiophene ring onto a pre-existing ring system. While less direct for the synthesis of the target molecule, it is a viable approach in heterocyclic chemistry. In the context of 2-Chloro-5-(3-oxocyclohexyl)thiophene, this could involve the use of a substituted cyclohexanone (B45756) as a starting point, followed by the stepwise construction of the thiophene ring.

For instance, a cyclohexanone derivative could be functionalized with a side chain that can then be elaborated and cyclized to form the thiophene ring. This multi-step process would offer flexibility in the introduction of the chloro and oxocyclohexyl groups.

Thiophene Synthesis via Specific Named Reactions

Several named reactions provide reliable and well-established routes to substituted thiophenes. These reactions often offer high yields and good control over the substitution pattern.

Gewald Aminothiophene Synthesis and its Extensions

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. orgsyn.orgorganic-chemistry.org For the synthesis of a precursor to the target molecule, one could envision the reaction of 1,3-cyclohexanedione (B196179) with chloroacetonitrile (B46850) and elemental sulfur. This would likely yield a 2-amino-5-chloro-thiophene derivative with a cyclohexanedione substituent.

A plausible pathway to the target compound could involve the following steps:

Gewald Reaction: Reaction of cyclohexanone with chloroacetonitrile and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine (B128534) to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Hydrolysis and Decarboxylation: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated.

Diazotization and Sandmeyer Reaction: The 2-amino group can be converted to a diazonium salt and subsequently replaced with a chloro group via a Sandmeyer-type reaction.

Oxidation: The tetrahydrobenzothiophene ring would then need to be selectively oxidized to introduce the ketone functionality at the 3-position of the cyclohexyl ring. This multi-step process highlights the versatility of the Gewald synthesis in creating highly functionalized thiophenes that can be further modified. umich.edu

Table 2: Proposed Gewald Synthesis Pathway

| Step | Starting Materials | Reagents | Intermediate/Product |

| 1 | Cyclohexanone, Chloroacetonitrile, Sulfur | Base (e.g., Morpholine) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

| 2 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | H₂O, H⁺, Heat | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene |

| 3 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | NaNO₂, HCl; CuCl | 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene |

| 4 | 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene | Oxidizing Agent (e.g., CrO₃) | 2-Chloro-5-(3-oxocyclohexyl)thiophene |

Fiesselmann Thiophene Synthesis and Related Condensations

The Fiesselmann thiophene synthesis is another versatile method for preparing substituted thiophenes. It involves the condensation of a β-ketoester with a thioglycolic acid derivative. guidechem.comwikipedia.org A variation of this synthesis starts from a cyclic β-ketoester. guidechem.com To apply this to the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene, one could hypothetically start with a β-ketoester derived from cyclohexanone.

A potential synthetic route could be:

Fiesselmann Reaction: Condensation of ethyl 2-oxocyclohexanecarboxylate with methyl thioglycolate in the presence of a base to form a 3-hydroxythiophene derivative.

Dehydration and Decarboxylation: Subsequent dehydration and decarboxylation would lead to a thiophene fused with the cyclohexane (B81311) ring.

Chlorination: Introduction of the chloro group at the 2-position of the thiophene ring could be achieved through electrophilic chlorination.

Oxidation: Finally, selective oxidation of the cyclohexyl ring would be necessary to introduce the ketone functionality.

Paal-Knorr Thiophene Synthesis Analogs

The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. researchgate.netwikipedia.org The reaction is typically carried out with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgchem-station.com

A direct synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene using this method would require the corresponding 1,4-dicarbonyl precursor, which, as mentioned earlier, may be difficult to synthesize. However, a more feasible approach would be to synthesize a related thiophene and then modify the substituent.

A plausible multi-step synthesis based on a Paal-Knorr-type strategy could be:

Grignard Reaction: The reaction of 2,5-dichlorothiophene (B70043) with magnesium would form a Grignard reagent. This reagent can then react with cyclohexanone to produce 1-(5-chloro-2-thienyl)cyclohexanol.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-Chloro-5-(cyclohexanon-1-yl)thiophene.

Rearrangement/Isomerization: A subsequent acid-catalyzed rearrangement or isomerization could potentially move the ketone functionality to the 3-position of the cyclohexyl ring, although this step would require careful optimization and may lead to a mixture of products.

A more direct and likely successful approach involves the oxidation of a precursor alcohol:

Synthesis of 1-(5-chloro-2-thienyl)cyclohexanol: This can be achieved via a Grignard reaction between the Grignard reagent of 2,5-dichlorothiophene and cyclohexanone.

Oxidation to the Ketone: The resulting alcohol, 1-(5-chloro-2-thienyl)cyclohexanol, can then be oxidized using a variety of standard oxidizing agents, such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), to yield 2-Chloro-5-(3-oxocyclohexyl)thiophene. This two-step sequence represents a highly plausible and efficient route to the target molecule.

Introduction of Chlorine Substituent onto the Thiophene Ring

Once the 5-(3-oxocyclohexyl)thiophene core is assembled, the next critical step is the regioselective introduction of a chlorine atom at the C2 position of the thiophene ring. Thiophene is an electron-rich heterocycle, making it susceptible to electrophilic substitution. jk-sci.comchemistrysteps.com

Direct chlorination of thiophene and its derivatives can be achieved using various chlorinating agents. A historic method involves the use of elemental chlorine, often in the presence of a catalyst like iodine, to facilitate substitutive chlorination while minimizing addition reactions. google.com This approach can produce 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. google.com

More modern and selective methods often employ reagents such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). For instance, C2-substituted benzothiophenes can be effectively chlorinated at the C3-position using this reagent in aqueous acetonitrile (B52724). nih.govrsc.org While this applies to a fused ring system, the principle of using hypochlorite as a chlorine source is broadly relevant. Electrochemical chlorination represents another environmentally friendly and highly selective method, capable of achieving monochlorination under mild conditions. researchgate.net

For a 5-substituted-thiophene, direct electrophilic chlorination is expected to occur predominantly at the C2 position, which is the most activated site for electrophilic attack, thus leading to the desired 2-chloro-5-substituted product. A Chinese patent describes the direct chlorination of thiophene using chlorine gas in ethylene (B1197577) dichloride to produce 2-chlorothiophene. google.com

The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). jk-sci.comchemistrysteps.comorganic-chemistry.org However, under certain conditions, this reaction can also result in halogenation.

For example, the formylation of 3-methoxybenzo[b]thiophene under drastic conditions leads to the formation of 3-chloro-2-formylbenzo[b]thiophene, where the methoxy (B1213986) group is substituted by a chlorine atom. rsc.org This indicates that the Vilsmeier reagent or intermediates can act as a source of halogens. Research has also shown that electron-rich 2-chlorothiophenes can undergo ipso-formylation, where the chloro substituent is replaced by a formyl group, demonstrating the complex reactivity of halogenated thiophenes under Vilsmeier-Haack conditions. researchgate.net While not a direct method for chlorination, this reactivity is a key consideration when subjecting thiophene derivatives to these reagents.

Table 1: Overview of Vilsmeier-Haack Reaction

| Component | Description |

|---|---|

| Reactant | Electron-rich aromatic or heteroaromatic compound (e.g., thiophene derivative). jk-sci.com |

| Reagents | Typically DMF and an acid chloride (e.g., POCl₃, SOCl₂). jk-sci.com |

| Primary Product | Formylated arene (aldehyde). organic-chemistry.org |

| Side Reaction | Halogenation, particularly under more drastic conditions or with specific substrates. rsc.org |

| Mechanism | Formation of an electrophilic iminium salt (Vilsmeier reagent) followed by electrophilic aromatic substitution. chemistrysteps.com |

N-Chloroamides, such as N-chlorosuccinimide (NCS), are effective and widely used reagents for the chlorination of various organic substrates, including thiols and aromatic rings. acs.org These reagents offer a practical and often more selective alternative to harsher chlorinating agents. The chlorination of aliphatic C–H bonds can be achieved with high site-selectivity using N-chloroamides under visible light. escholarship.org

In the context of heteroaromatics, NCS is a standard choice for chlorinating thiophenes. The reaction mechanism for the chlorination of thiophenols with NCS involves a slow direct chlorination that initiates a faster process involving the in situ generation of molecular chlorine (Cl₂), which then acts as the primary chlorinating species. acs.org The process can be catalyzed by HCl, and care must be taken as the reaction can be highly exothermic. acs.org The use of inexpensive and stable calcium hypochlorite on moist alumina (B75360) is another efficient method for the N-chlorination of amides and related compounds, which can subsequently be used in chlorination reactions. organic-chemistry.org

For the synthesis of the target molecule, reacting 5-(3-oxocyclohexyl)thiophene with NCS in a suitable solvent would be a standard and effective method to introduce the chlorine atom at the desired C2 position.

Formation of the 3-Oxocyclohexyl Moiety

The 3-oxocyclohexyl group is a substituted cyclohexanone. Its synthesis can be achieved through various established organic reactions, either before or after its attachment to the thiophene ring.

The synthesis of substituted cyclohexanones can be accomplished through numerous pathways, including cyclization and conjugate addition reactions. organic-chemistry.org

One powerful method involves the Michael-Claisen condensation. For instance, cyclohexane-1,3-dione derivatives can be synthesized from the reaction of acetone (B3395972) with α,β-unsaturated esters, demonstrating remarkable regioselectivity. organic-chemistry.org A related approach involves the reaction of pyruvic acid and benzaldehyde (B42025) with a ketone like 2-butanone, which proceeds via an in situ aldol (B89426) condensation followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization to yield highly substituted cyclohexenone acids. acs.org

Another key strategy is the conjugate addition of organometallic reagents to cyclohexenones. The asymmetric conjugate addition of organoboronic acids to chiral 2-substituted-2-cyclohexen-1-ones allows for the stereoselective synthesis of 3-substituted cyclohexanone derivatives. acs.org Furthermore, a one-step synthesis of substituted cyclohexanones and cyclohexanols can be achieved through the hydrogenation of substituted phenols using a Raney nickel or palladium on carbon catalyst in water. google.com Enzymatic methods have also been developed, where ene reductases facilitate the dehydrocyclization of 3-substituted cyclohexanone derivatives. osti.gov These varied methods provide a robust toolkit for constructing the required 3-oxocyclohexyl precursor from readily available starting materials.

Table 2: Selected Methods for Cyclohexanone Synthesis

| Method | Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Michael-Claisen Condensation | Acetone, α,β-unsaturated esters | Base | Cyclohexane-1,3-dione derivatives | organic-chemistry.org |

| In situ Aldol/ nih.govnih.gov-Sigmatropic Rearrangement | Pyruvic acid, aldehyde, ketone | NaOH, tert-BuOH, Heat | Substituted cyclohexenone acids | acs.org |

| Asymmetric Conjugate Addition | Chiral 2-cyclohexen-1-ones, organoboronic acids | Rhodium/diene catalyst | Chiral 3-substituted cyclohexanones | acs.org |

Cyclization Reactions for Cyclohexanone Ring Formation

Industrial synthesis of cyclohexanones often relies on the reduction of corresponding phenols or the oxidation of cyclohexane or cyclohexanol (B46403) derivatives. nih.gov For laboratory-scale synthesis, intramolecular cyclization of functionalized linear precursors is a common strategy. For instance, a tandem alkyne hydration/aldol condensation can be used to convert terminal 5-alkynals into cyclohexenones, which can then be reduced to the target cyclohexanone. organic-chemistry.org

Reductive Approaches to Ketone Formation (e.g., from cyclohexenone)

In many synthetic routes, a cyclohexenone intermediate is formed, which then requires reduction to the saturated cyclohexanone. This transformation is critical for arriving at the final 3-oxocyclohexyl moiety. The selective reduction of the carbon-carbon double bond of an α,β-unsaturated ketone without affecting the carbonyl group is a well-established transformation.

Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is typically efficient and provides the desired saturated ketone in high yield. Another approach involves the use of dissolving metal reductions. More recently, biomimetic approaches have been explored. For example, the reduction of 2-cyclopenten-1-one (B42074) has been demonstrated using a disulfide radical anion generated photochemically from cysteine, suggesting a potential green chemistry avenue for such reductions. nih.gov

Coupling Methodologies for Thiophene-Cyclohexyl Linkage

The crucial step in the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene is the formation of the carbon-carbon bond between the thiophene ring and the cyclohexyl ring. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands at the forefront of modern organic synthesis for its efficiency in forming C-C bonds. rsc.orgyoutube.com These reactions are characterized by their high functional group tolerance, mild reaction conditions, and the ability to create bonds between sp2 and sp3 hybridized carbon atoms, which is directly relevant to linking a thiophene to a cyclohexyl group. nih.govmdpi.com

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of biaryl and heteroaryl-aryl bonds. nih.govmdpi.com The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

In a plausible synthetic route to 2-Chloro-5-(3-oxocyclohexyl)thiophene, a 2-chloro-5-halothiophene (e.g., 2-chloro-5-bromothiophene) could be coupled with a cyclohexanone-derived organoboron reagent. Alternatively, a 2-chloro-5-thienylboronic acid could be coupled with a halogenated cyclohexanone precursor. The Suzuki-Miyaura reaction is noted for its tolerance of a wide range of functional groups, including ketones. nih.gov Recent advancements have led to protocols that use environmentally benign aqueous solvents, further enhancing the utility of this method. mdpi.comacs.org The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. nih.gov

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Excellent | nih.gov |

| 2-Bromothiophene | Aryl boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | Up to 98% | mdpi.com |

| Bromothiophenes with ester/ketone groups | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 69-93% | nih.gov |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | Moderate to Excellent | mdpi.com |

While the Suzuki coupling is prominent, other palladium-catalyzed cross-coupling reactions are also applicable. The Stille coupling, which uses organotin reagents, is a common method for synthesizing terthiophenes and could be adapted for this synthesis. nih.gov However, the toxicity of tin compounds is a significant drawback.

Couplings involving organozinc reagents (Negishi coupling) are another powerful alternative. Organozinc intermediates can be prepared from the corresponding alkyl halides and coupled with aryl halides like 2-chloro-5-bromothiophene in the presence of a palladium catalyst. nih.gov These reactions are often highly efficient and tolerant of various functional groups.

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation or conversion to an organometallic reagent) of one of the coupling partners. nih.gov This strategy involves the direct coupling of a C-H bond of one arene with a C-X bond of another. acs.org

In the context of thiophene chemistry, direct C-H arylation can be used to form the thiophene-cyclohexyl bond. A key challenge is controlling the regioselectivity, as thiophene has C-H bonds at both the α (C2/C5) and β (C3/C4) positions. researchgate.net While arylation typically occurs preferentially at the more acidic α-position, specific catalytic systems have been developed to achieve selective β-arylation. nih.govacs.org For the synthesis of the target compound, α-arylation of 2-chlorothiophene with a suitable cyclohexyl halide or equivalent would be required. Recent methodologies have enabled these reactions to proceed even at room temperature with high functional group tolerance. nih.gov

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Selectivity | Conditions | Reference |

|---|---|---|---|---|---|

| Thiophene/Benzo[b]thiophene | Aryl Iodides | Pd(OAc)₂ / Ag₂CO₃ | β-selective | Room Temperature | nih.govacs.org |

| Thiophenes | Aryl Bromides/Chlorides | Palladium / LiO-t-Bu | α-selective | - | researchgate.net |

| 2-phenylthieno[3,2-b]pyridine | Aryl Bromides | Pd(OAc)₂ / K₂CO₃ | C-3 selective | 100 °C, DMF | mdpi.com |

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.gov In the context of synthesizing 2-Chloro-5-(3-oxocyclohexyl)thiophene, this strategy would typically involve the acylation of 2-chlorothiophene with a suitable derivative of 3-oxocyclohexanecarboxylic acid. Thiophenes are highly reactive substrates for electrophilic aromatic substitution and preferentially acylate at the α-position (C2 or C5). derpharmachemica.com When the C2 position is blocked, as in 2-chlorothiophene, acylation occurs almost exclusively at the C5 position.

A plausible route involves the reaction of 2-chlorothiophene with 3-oxocyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst. Common catalysts for the acylation of thiophenes include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and ethylaluminum dichloride (EtAlCl₂). nih.govasianpubs.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures to control the reactivity and prevent side reactions. asianpubs.org The resulting intermediate, a diketone, would then require a selective reduction of the thiophene-adjacent carbonyl group to yield the final product. A Wolff-Kishner or Clemmensen reduction could achieve this transformation.

Alternatively, a Friedel-Crafts alkylation could be envisioned using a cyclohexenyl-derived electrophile, though this method is often more prone to polysubstitution and rearrangement issues compared to acylation. nih.gov

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorothiophene | 3-Oxocyclohexanecarbonyl Chloride | SnCl₄ | CH₂Cl₂ | 0 °C to rt | Moderate to High | scispace.com |

| 2-Chlorothiophene | Succinic Anhydride | AlCl₃ | Nitrobenzene | rt | Good | scispace.com |

Michael Addition and Related Reactions

The Michael addition, or conjugate addition, offers a powerful method for forming carbon-carbon bonds with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This approach can be adapted to synthesize 2-Chloro-5-(3-oxocyclohexyl)thiophene by reacting a nucleophilic 2-chloro-5-thienyl species with cyclohex-2-en-1-one.

The key to this strategy is the generation of a suitable organometallic nucleophile from 2-chlorothiophene. This can be achieved by first halogenating 2-chlorothiophene at the 5-position (e.g., with bromine to form 2-chloro-5-bromothiophene) and then performing a metal-halogen exchange. The resulting 5-thienyllithium or 5-thienylmagnesium (Grignard) reagent can, in principle, add to cyclohex-2-en-1-one. However, for conjugate addition, organocuprates (Gilman reagents), such as lithium di(2-chloro-5-thienyl)cuprate, are generally preferred as they favor 1,4-addition over direct 1,2-addition to the carbonyl group. masterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Table 2: Plausible Michael Addition Strategy

| Michael Acceptor | Nucleophile Precursor | Reagents | Solvent | Key Steps | Reference |

|---|---|---|---|---|---|

| Cyclohex-2-en-1-one | 2-Chloro-5-bromothiophene | 1. 2 equiv. t-BuLi2. CuI | THF | Formation of a Gilman cuprate (B13416276) reagent followed by 1,4-conjugate addition. | masterorganicchemistry.com |

Iridium-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical tool in organic synthesis. Iridium catalysts, in particular, have been developed for the directed ortho-C-H amination and other functionalizations of aromatic rings. nih.govchemrxiv.org Applying this logic, a direct C-H arylation could potentially be used to couple the C5-H bond of 2-chlorothiophene with a cyclohexenone derivative.

While direct C-H functionalization of thiophenes can be challenging, methodologies have been developed using palladium catalysts. mdpi.com An analogous iridium-catalyzed process would likely require a specialized ligand and reaction conditions. For instance, a complex like [Cp*Ir(H₂O)₃]SO₄ has been shown to be effective in C-H aminations without additional ligands, relying on directing groups within the substrate. nih.gov In a hypothetical scenario for the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene, a directing group might need to be temporarily installed on the thiophene ring to guide the iridium catalyst to the C5 position for coupling with a suitable cyclohexanone precursor.

This advanced approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation) required in traditional cross-coupling or Michael addition reactions, making it a more streamlined process. However, finding a suitable catalyst system that is tolerant of the functionalities in both coupling partners remains a significant research challenge.

Table 3: General Conditions for Iridium-Catalyzed C-H Functionalization

| Substrate | Directing Group | Catalyst | Application | Reference |

|---|---|---|---|---|

| Various Aromatics | Carboxylate, Amide, etc. | [CpIr(H₂O)₃]SO₄ | C-H Amination | nih.govchemrxiv.org |

| Complex Drugs | Inherent Functional Groups | [CpIrCl₂]₂ | Late-Stage Functionalization | nih.govchemrxiv.org |

Advanced Synthetic Techniques and Conditions

To optimize the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene, modern techniques focusing on efficiency, sustainability, and yield are employed.

One-Pot Domino Reactions

Domino, or cascade, reactions involve a sequence of multiple bond-forming events occurring in a single pot without the isolation of intermediates. This strategy significantly enhances synthetic efficiency. A potential domino protocol for 2-Chloro-5-(3-oxocyclohexyl)thiophene could involve a Gewald reaction, which synthesizes a 2-aminothiophene from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. derpharmachemica.com This could be followed by an intramolecular cyclization or a subsequent intermolecular reaction to build the cyclohexanone ring.

More directly, a domino sequence could be designed starting from simpler acyclic precursors. For example, a one-pot process could combine a Michael addition with a subsequent intramolecular aldol condensation or related cyclization to form the 3-oxocyclohexyl ring appended to the pre-formed 2-chlorothiophene nucleus. Such multi-component reactions are highly valued for their ability to rapidly construct complex molecular architectures from simple starting materials. researchgate.netrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govraco.cat Many of the classical reactions used to synthesize thiophene derivatives, including the Gewald reaction and Sonogashira couplings, have been successfully adapted to microwave conditions. derpharmachemica.comnih.gov

For the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene, applying microwave irradiation to the Friedel-Crafts acylation or Michael addition steps could offer significant advantages. For instance, a microwave-assisted Michael addition could be performed in minutes rather than hours, potentially under solvent-free conditions on a solid support, which further enhances the green credentials of the synthesis. raco.cat This technique is particularly useful for building libraries of compounds for screening purposes. nih.govmdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone (B49325) Cyclization | Conventional (Reflux) | 6-10 h | Moderate | nih.gov |

| Chalcone Cyclization | Microwave (500 W, 150 °C) | 10 min | High | nih.gov |

| Three-Component Reaction | Conventional (Reflux) | 3 h | Moderate | mdpi.com |

Use of Ionic Liquids and Green Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. tcichemicals.com They can serve as both the solvent and, in some cases, the catalyst for a reaction.

Ionic liquids have been successfully used in a variety of synthetic transformations, including Friedel-Crafts reactions and hydrogenations. tcichemicals.come-bookshelf.de For the synthesis of 2-Chloro-5-(3-oxocyclohexyl)thiophene via a Friedel-Crafts pathway, an ionic liquid like 1-butyl-3-methylimidazolium tetrachloroaluminate ([bmim]Cl·AlCl₃) could act as both the solvent and the Lewis acid catalyst. A key advantage is that the product can often be easily separated by extraction with a conventional organic solvent, and the ionic liquid can be recovered and reused. tcichemicals.com This approach avoids the use of volatile and often hazardous solvents like dichloromethane or nitrobenzene. The unique solvating properties of ionic liquids can also lead to different selectivity and higher reaction rates compared to traditional solvents. tcichemicals.comrushim.ruscirp.orgscirp.org

Photocatalytic Synthesis

The application of photocatalysis to the synthesis of 2-chloro-5-(3-oxocyclohexyl)thiophene is a novel concept that has not been explicitly reported in scientific literature. However, the principles of photoredox catalysis offer a promising, albeit theoretical, avenue for its construction. Photocatalytic methods have gained prominence for their ability to facilitate carbon-carbon bond formation under mild conditions, often utilizing visible light as an energy source.

A plausible, yet unverified, photocatalytic approach could involve the coupling of a 2-chlorothiophene derivative with a cyclohexenone precursor. This hypothetical reaction would likely employ a photocatalyst, such as an iridium or ruthenium complex, to initiate the formation of radical intermediates that could then engage in a coupling reaction. The general mechanism might proceed through the generation of a thienyl radical from 2-chlorothiophene, which could then add to a cyclohexenone derivative.

While studies have demonstrated the photocatalytic arylation of thiophenes, the specific conditions required for the coupling with a 3-oxocyclohexyl moiety, and the compatibility of the chloro-substituent, have not been determined. Furthermore, no data tables detailing reaction parameters, quantum yields, or catalyst performance for this specific transformation are available in the current body of scientific work. Research in the photocatalytic desulfurization of thiophene has been documented, but this does not directly apply to the formation of the target compound.

Iii. Mechanistic Investigations and Reactivity Profiles

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for a molecule like 2-Chloro-5-(3-oxocyclohexyl)thiophene involves a detailed analysis of its distinct reactive sites. The aromatic thiophene (B33073) core, the carbon-chlorine bond, and the cyclohexanone (B45756) moiety each exhibit characteristic reactivity profiles that can be probed and manipulated.

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds, including thiophene. The general mechanism proceeds in two steps: initial attack by an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com This process results in the net substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), a result of the sulfur atom's ability to stabilize the cationic intermediate through its lone pair of electrons. bhu.ac.in Substitution typically occurs preferentially at the C2 or C5 positions due to the superior stability of the resulting sigma complex. bhu.ac.in

In 2-Chloro-5-(3-oxocyclohexyl)thiophene, the existing substituents profoundly influence the position of further substitution. Their directing effects are summarized below:

| Substituent | Position | Type | Directing Effect |

| -Cl | C2 | Deactivating (Inductive) / Ortho, Para-Directing (Resonance) | Directs to C3 and C5 (blocked) |

| -Cyclohexyl | C5 | Activating (Inductive) / Ortho, Para-Directing | Directs to C4 |

The chlorine atom at the C2 position is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, through resonance, its lone pairs can help stabilize the positive charge of the sigma complex, making it an ortho, para-director. libretexts.orglumenlearning.comlibretexts.org The alkyl group (the cyclohexyl ring) at C5 is an activating group that donates electron density via an inductive effect, directing incoming electrophiles to its ortho position (C4). lumenlearning.com

The competition between these directing effects determines the reaction's regioselectivity. The C5 position is already substituted. The C2-chloro group directs toward the C3 position, while the C5-alkyl group directs toward the C4 position. The stability of the carbocation intermediate formed upon attack at each position is the deciding factor. Attack at C4 is generally favored as it receives stabilization from the activating alkyl group without significant destabilization from the remote chloro substituent.

Nucleophilic Addition and Elimination Pathways

The carbonyl group of the 3-oxocyclohexyl moiety is a primary site for nucleophilic attack. In this fundamental reaction, a nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The stereochemistry of this addition is a critical aspect, as the two faces of the carbonyl group are diastereotopic. Nucleophilic attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to two different diastereomeric alcohol products. The outcome is governed by a combination of steric and electronic factors. researchgate.net According to established models, steric hindrance from axial hydrogens generally disfavors the axial approach of bulky nucleophiles, leading to the formation of the axial alcohol via equatorial attack. researchgate.net

Conversely, electronic effects, as described by the Cieplak model, can favor axial attack. researchgate.netacademie-sciences.fr This model posits that the transition state is stabilized by electron donation from adjacent C-C or C-H sigma bonds into the forming nucleophile-carbon sigma antibonding orbital (σ*). researchgate.net The stereoselectivity can be influenced by the nucleophile's structure, the solvent, and the presence of metal cations that coordinate to the carbonyl oxygen. researchgate.net

Table of Expected Stereochemical Outcomes for Nucleophilic Addition to Substituted Cyclohexanones

| Nucleophile | Predominant Attack Trajectory | Major Product | Rationale |

| Small (e.g., LiAlH₄) | Axial | Equatorial Alcohol | Less steric hindrance, electronic factors dominate. academie-sciences.fr |

| Bulky (e.g., L-Selectride) | Equatorial | Axial Alcohol | Steric hindrance from axial hydrogens is the primary determinant. |

Radical Reaction Mechanisms

Radical reactions offer alternative pathways for the functionalization of 2-Chloro-5-(3-oxocyclohexyl)thiophene. These reactions proceed through intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.org

One potential radical pathway is homolytic aromatic substitution on the thiophene ring, where a radical species attacks the aromatic system. researchgate.net However, a more synthetically relevant process is intramolecular radical cyclization. wikipedia.org For instance, if a radical were generated on the cyclohexyl ring (e.g., through abstraction of a hydrogen atom), it could potentially attack the thiophene ring in an intramolecular fashion to form a new fused polycyclic system. The regiochemistry of such a cyclization is governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common. wikipedia.org

The presence of a radical mechanism can often be inferred or confirmed through the use of radical inhibitors or traps, such as TEMPO or butylated hydroxytoluene (BHT). If the addition of such a reagent quenches the reaction, it provides strong evidence for a radical pathway. libretexts.org

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

The C-Cl bond on the thiophene ring is a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon bonds. Most of these transformations, particularly those catalyzed by palladium, proceed through a common catalytic cycle. nobelprize.orgyoutube.com

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiophene ring. This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar organopalladium(II) complex.

Transmetalation (for Suzuki-type reactions): A second organic fragment, typically in the form of an organoboron or organozinc reagent, transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

It is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, often requiring more electron-rich ligands on the palladium catalyst or higher reaction temperatures to proceed efficiently. libretexts.org The initial Pd(II) precatalyst used in the reaction is typically reduced in situ by a reagent in the reaction mixture to generate the active Pd(0) species. youtube.com

Cascade and Domino Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, are processes in which a single event triggers a sequence of subsequent reactions without the need to add further reagents or change conditions. researchgate.net These reactions are highly efficient as they allow for the construction of complex molecular architectures from simple starting materials in a single pot. acs.org

For a molecule like 2-Chloro-5-(3-oxocyclohexyl)thiophene, cascade reactions could be envisioned that involve both the ketone and the thiophene functionalities. For example, a multi-component reaction could be designed where the cyclohexanone first forms an enamine intermediate, which then participates in a Michael addition, followed by an intramolecular cyclization onto the thiophene ring to build a complex, fused heterocyclic system. nih.gov Such sequences often rely on the careful tuning of reaction conditions to guide the substrate through multiple, mechanistically distinct transformations. nih.gov

Alternatively, domino reactions can be employed to construct the substituted thiophene core itself. Syntheses involving the reaction of 1,3-dicarbonyl compounds with aldehydes and elemental sulfur are known to produce thiophene derivatives through a domino sequence. nih.gov

Insights from Control Experiments

Control experiments are fundamental to the elucidation of reaction mechanisms, providing crucial evidence to support or refute a proposed pathway. For the various potential reactions of 2-Chloro-5-(3-oxocyclohexyl)thiophene, a series of control experiments would be indispensable.

Table of Potential Control Experiments and Mechanistic Insights

| Proposed Mechanism | Control Experiment | Expected Outcome for a Positive Result | Mechanistic Insight |

| Transition Metal-Catalyzed Cross-Coupling | Reaction performed without the palladium catalyst. | No product formation. | Confirms the essential role of the transition metal catalyst. mdpi.com |

| Reaction performed without the base. | No or very slow reaction. | Demonstrates the necessity of the base, often required in the transmetalation or reductive elimination step. | |

| Radical Reaction | Reaction performed with a radical inhibitor (e.g., TEMPO). | Reaction is significantly slowed or stopped completely. | Provides strong evidence for the involvement of radical intermediates. libretexts.org |

| Cascade Reaction | Attempt to run the reaction in a stepwise manner, isolating proposed intermediates. | Isolated intermediates react under the conditions to give the final product. | Confirms the proposed reaction sequence and the stability of intermediates. nih.gov |

| Nucleophilic Addition | Use of chiral nucleophiles or catalysts. | Formation of enantiomerically or diastereomerically enriched products. | Provides information about the stereochemistry and transition state geometry of the addition step. |

These experiments, by systematically removing key components or introducing inhibitors, allow researchers to dissect complex reaction pathways and gain a robust understanding of the underlying mechanism.

Reactivity of the Chlorinated Thiophene Ring

The presence of a chlorine atom on the thiophene ring significantly modulates its electronic properties and, consequently, its reactivity in various chemical transformations.

Thiophene is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene. numberanalytics.comquora.comuoanbar.edu.iq The sulfur atom can delocalize its lone pair of electrons into the ring, increasing the electron density at the carbon atoms and making them more susceptible to attack by electrophiles. numberanalytics.compharmaguideline.com Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position. uoanbar.edu.iqe-bookshelf.de

In 2-Chloro-5-(3-oxocyclohexyl)thiophene, the chlorine atom at the C2 position deactivates this position towards further electrophilic attack. The 3-oxocyclohexyl group at the C5 position is a deactivating group due to the electron-withdrawing nature of the carbonyl, further reducing the ring's reactivity towards electrophiles. However, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by strongly electron-withdrawing groups elsewhere on the ring. rsc.org It also serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the formation of new carbon-carbon bonds at the C2 position. nih.govresearchgate.net

| Compound | Relative Reactivity | Directing Effect of Substituent |

|---|---|---|

| Benzene | Baseline | N/A |

| Thiophene | More reactive than benzene quora.comuoanbar.edu.iq | α-directing uoanbar.edu.iqe-bookshelf.de |

| Chlorobenzene | Less reactive than benzene | ortho, para-directing |

| 2-Chlorothiophene (B1346680) | Less reactive than thiophene | Directs incoming electrophiles primarily to the C5 position |

Thiophene is an aromatic compound, fulfilling Hückel's rule with 6 π-electrons delocalized across the five-membered ring. numberanalytics.compharmaguideline.com This aromaticity contributes to its relative stability. numberanalytics.com The degree of aromaticity in five-membered heterocycles generally follows the order: thiophene > pyrrole (B145914) > furan, which correlates with the electronegativity of the heteroatom. pharmaguideline.com The less electronegative sulfur in thiophene holds its lone pair less tightly, allowing for more effective delocalization and thus greater aromatic character compared to the oxygen in furan. pharmaguideline.com

Substitution on the thiophene ring can affect its aromaticity and stability. Electron-withdrawing groups, like the chloro and 3-oxocyclohexyl groups in the target molecule, can influence the electron distribution within the ring. While these substituents decrease the ring's reactivity towards electrophiles, the fundamental aromatic character of the thiophene core is maintained. The stability of substituted thiophenes is also influenced by the nature and position of the substituents. For instance, studies on chlorinated thiophenes have explored their thermochemical parameters and stability. acs.org The planarity of the thiophene ring is a key feature of its aromaticity, and this is generally preserved upon substitution. wikipedia.org

Reactivity of the Cyclohexyl Ketone Moiety

The cyclohexyl ketone portion of the molecule offers a different set of reactive possibilities, primarily centered around the carbonyl group and the adjacent α-carbons.

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. msu.edumasterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization. springernature.comnih.govresearchgate.net In the case of 2-Chloro-5-(3-oxocyclohexyl)thiophene, there are two α-carbons, at positions 2 and 4 of the cyclohexanone ring. Deprotonation can lead to a mixture of two regioisomeric enolates. The formation of the kinetic versus the thermodynamic enolate can often be controlled by the choice of base, solvent, and temperature. msu.edubham.ac.uk

Kinetic Enolate: Formed by removing the more accessible but less sterically hindered proton (at C-4). This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. msu.edu

Thermodynamic Enolate: The more stable, more substituted enolate (formed by deprotonation at C-2). This is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures. masterorganicchemistry.commsu.edu

Once formed, the enolate can undergo a variety of C-C bond-forming reactions, such as alkylation with alkyl halides. ubc.camnstate.eduresearchgate.net This allows for the introduction of a wide range of substituents at the α-position of the cyclohexanone ring.

| Enolate Type | Conditions | Resulting Product from Alkylation |

|---|---|---|

| Kinetic | LDA, THF, -78 °C msu.edu | Substitution at the less substituted α-carbon (C-4) |

| Thermodynamic | NaH, THF, Room Temperature | Substitution at the more substituted α-carbon (C-2) |

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a wide array of derivatizations of the ketone functionality. Some key reactions include:

Reduction: The ketone can be reduced to a secondary alcohol (3-(2-chlorothiophen-5-yl)cyclohexan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group results in the formation of tertiary alcohols. quora.com

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond.

Formation of Imines and Enamines: Condensation with primary or secondary amines yields imines and enamines, respectively. wikipedia.org

Baeyer-Villiger Oxidation: Treatment with a peroxy acid can lead to the formation of a lactone (a cyclic ester). researchgate.net

These transformations highlight the potential to modify the cyclohexyl portion of the molecule, introducing new functional groups and stereocenters.

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of 2-Chloro-5-(3-oxocyclohexyl)thiophene allows for the possibility of both intermolecular and intramolecular reactions.

Intermolecular reactions could involve one molecule's thiophene ring reacting with another molecule's ketone moiety, or vice versa, under appropriate conditions, potentially leading to dimerization or polymerization. For example, the enolate of one molecule could, in principle, react with the thiophene ring of another in a nucleophilic substitution, though this is less common. More likely are intermolecular aldol (B89426) reactions where the enolate of one molecule attacks the carbonyl of another. msu.edu

Intramolecular reactions are also a possibility, where the two functional groups within the same molecule react with each other. For such a reaction to occur, the geometry and flexibility of the linking alkyl chain must allow the reactive centers to come into proximity. An example could be an intramolecular cyclization. For instance, under certain conditions, a reaction could be envisioned where a nucleophile generated on the cyclohexyl ring (e.g., via enolate formation) attacks the thiophene ring, potentially leading to a fused ring system. However, the formation of such strained ring systems would depend heavily on the reaction conditions and the relative reactivity of the sites. Photochemical reactions could also induce intramolecular pathways, such as ring-opening or rearrangements of the cyclohexanone ring. uci.educdnsciencepub.com

Rearrangement Pathways

Similarly, there is a lack of specific information in the scientific literature concerning the rearrangement pathways of 2-Chloro-5-(3-oxocyclohexyl)thiophene. Rearrangements in related cyclohexyl systems have been observed under radical conditions, leading to ring contraction to a cyclopentyl system. However, the applicability of such pathways to 2-Chloro-5-(3-oxocyclohexyl)thiophene has not been reported.

Other potential rearrangements could involve the thiophene ring itself, though such transformations often require harsh conditions or specific catalytic systems that have not been described for this compound.

Table 2: Summary of Mechanistic Data

Due to the absence of specific studies on 2-Chloro-5-(3-oxocyclohexyl)thiophene, a data table summarizing mechanistic findings cannot be constructed. Research on analogous but structurally distinct compounds provides a general context for thiophene reactivity but does not offer specific insights into the title compound.

| Reaction Type | Key Mechanistic Steps | Intermediates | Influencing Factors |

| Cyclization | Data not available | Data not available | Data not available |

| Rearrangement | Data not available | Data not available | Data not available |

Iv. Theoretical Chemistry and Computational Studies

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the rotational freedom around single bonds in 2-Chloro-5-(3-oxocyclohexyl)thiophene define its conformational landscape. Computational chemistry offers powerful tools to explore these features, predicting the most stable structures and the energy required to transition between them.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. rdd.edu.iq This method is used to determine the optimized molecular geometry and electronic properties of molecules. psu.edu For a molecule like 2-Chloro-5-(3-oxocyclohexyl)thiophene, calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. jmaterenvironsci.comscirp.org This is often paired with a basis set like 6-311++G(d,p) or 6-31G(d,p) to provide a detailed description of the electron distribution. researchgate.netorgchemres.orgresearchgate.net Such calculations yield the lowest-energy structure by optimizing all bond lengths, bond angles, and dihedral angles.

Ab initio methods, which are based on first principles without empirical parameters, offer another avenue for structural analysis. The Hartree-Fock (HF) method is a fundamental ab initio approach, often serving as a starting point for more advanced calculations. mpg.de While HF provides a reasonable approximation, it does not account for electron correlation—the way electrons avoid each other. joshuagoings.com

Møller-Plesset perturbation theory, particularly at the second order (MP2), improves upon the HF method by incorporating electron correlation effects. wikipedia.org This inclusion is crucial for obtaining more accurate energy predictions and geometries. joshuagoings.comkcl.ac.uk A typical calculation might involve optimizing the geometry at the HF/6-31G(d) level and then performing a more accurate single-point energy calculation using the MP2 method with a larger basis set. researchgate.net Comparing results from DFT, HF, and MP2 allows for a comprehensive validation of the predicted molecular structure.

The flexibility of 2-Chloro-5-(3-oxocyclohexyl)thiophene arises from two main sources: the conformation of the cyclohexyl ring and its rotation relative to the thiophene (B33073) ring.

Cyclohexyl Ring Conformation: The 3-oxocyclohexyl group will predominantly adopt a chair conformation to minimize steric strain. Within this chair, the thiophene substituent can be in either an axial or equatorial position. Computational energy calculations are essential to determine which conformer is more stable.

The interplay between the cyclohexyl ring's pucker and the inter-ring rotation creates a complex energy landscape. Theoretical calculations can map this landscape to identify the global minimum energy conformation, which is the most likely structure of the molecule at equilibrium.

Table 1: Illustrative Conformational Energy Analysis This table illustrates the type of data generated from conformational analysis. The values are hypothetical examples.

| Conformer | Cyclohexyl Position | Inter-Ring Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | 45 | 0.00 | 75.1 |

| 2 | Equatorial | 135 | 0.25 | 20.3 |

| 3 | Axial | 60 | 1.50 | 4.6 |

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals governs the chemical reactivity of a molecule. Computational methods provide key descriptors that help predict how 2-Chloro-5-(3-oxocyclohexyl)thiophene will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. numberanalytics.comimperial.ac.uk In 2-Chloro-5-(3-oxocyclohexyl)thiophene, the electron-rich thiophene ring, particularly the sulfur atom, is expected to contribute significantly to the HOMO.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. numberanalytics.comimperial.ac.uk The presence of the electron-withdrawing chloro and oxo groups would likely lower the energy of the LUMO and localize it partially on the thiophene ring and the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. chimicatechnoacta.ru A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. orgchemres.orgmdpi.com

Analysis of the FMOs provides insight into the molecule's potential for participating in various reactions, such as nucleophilic or electrophilic attacks.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data obtained from FMO analysis. The values are hypothetical examples.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.13 | Indicator of chemical stability and reactivity |

Electrostatic Potential Maps (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's charge distribution and is invaluable for predicting sites of non-covalent interactions and chemical reactivity.

The MEP map illustrates regions of negative potential (shown in red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For 2-Chloro-5-(3-oxocyclohexyl)thiophene, the MEP would likely show:

Negative Potential: Concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the chlorine and sulfur atoms, due to their lone pairs of electrons. These are the most likely sites for interaction with positive charges or electrophiles. researchgate.net

Positive Potential: Located around the hydrogen atoms of the cyclohexyl and thiophene rings, indicating these areas are relatively electron-deficient.

The MEP map provides a comprehensive picture of the molecule's electronic landscape, complementing the insights gained from FMO analysis and guiding the prediction of its reactive behavior.

Spin-Polarized Fukui Functions for Radical Attack

To comprehend the reactivity of a molecule towards radical species, spin-polarized Fukui functions are a valuable theoretical tool. These functions are derived from conceptual density functional theory (DFT) and help in identifying the sites within a molecule that are most susceptible to radical attack. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. For radical attack, the relevant Fukui function is often denoted as f⁰.

In a study on different thiophene derivatives, Fukui function analysis was employed to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. nih.govresearchgate.net While specific calculations for 2-Chloro-5-(3-oxocyclohexyl)thiophene are not available in the cited literature, the principles from studies on related thiophene compounds can be applied. For instance, in a computational investigation of thiophene derivatives 5 and 8 (refer to the original study for structures), the Fukui functions were calculated to pinpoint reactive centers. nih.govresearchgate.net Such an analysis for 2-Chloro-5-(3-oxocyclohexyl)thiophene would involve calculating the electronic population of each atom in its neutral, anionic, and cationic states to determine the values for fₖ⁺ (for nucleophilic attack), fₖ⁻ (for electrophilic attack), and fₖ⁰ (for radical attack).

The sites with the highest values of fₖ⁰ would be the most probable targets for a radical species. It is anticipated that the unsaturated carbon atoms of the thiophene ring and the carbon atom adjacent to the carbonyl group on the cyclohexanone (B45756) ring would be key areas of interest for radical interactions.

Computational Mechanistic Investigations

Understanding the mechanism of a chemical reaction requires the characterization of its transition states and the mapping of its free energy profile. Transition states represent the highest energy point along a reaction coordinate and are critical for determining the rate of a reaction. youtube.comyoutube.com Computational methods, particularly DFT, are adept at locating and characterizing the geometry and energy of these fleeting structures.

A computational study on the hydroboration of cyclohexanone provides a relevant example of the construction of a free-energy profile. researchgate.net In this study, the reaction pathways under different conditions were elucidated, revealing the energetic barriers for each step. For a hypothetical reaction involving 2-Chloro-5-(3-oxocyclohexyl)thiophene, a similar approach would be taken. The reaction, for instance the reduction of the ketone, would be modeled computationally. The process would involve:

Optimizing the geometries of the reactant(s) and product(s).

Locating the transition state structure connecting the reactants and products.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).

Calculating the free energies to construct the reaction profile, which illustrates the energy changes throughout the reaction.

These profiles are crucial for predicting reaction feasibility and selectivity. For example, in a study of proline-catalyzed aldol (B89426) reactions, the free energy barriers were found to be in the range of 25–40 kJ mol⁻¹ in the presence of a solvent. nih.gov

The solvent in which a reaction is conducted can have a profound impact on its mechanism and kinetics. Computational models can account for these effects, either implicitly by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules in the calculation. researchgate.netnih.govresearchgate.net

In a study on the tautomerization of triazole derivatives, the inclusion of solvent effects via a self-consistent reaction field technique was shown to be essential for achieving agreement with experimental data in aqueous solution. researchgate.net Similarly, for reactions involving 2-Chloro-5-(3-oxocyclohexyl)thiophene, the choice of solvent would be expected to influence the stability of charged intermediates and transition states. For instance, a polar solvent would likely stabilize a polar transition state, thereby accelerating the reaction rate compared to a nonpolar solvent. Computational investigations of solvent effects would involve calculating the free energy profiles in different solvent environments to predict these changes.

Prediction of Spectroscopic Properties (Computational)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to aid in structure elucidation and assignment of resonances.

Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts for a Substituted Thiophene (Note: This table is illustrative and based on general knowledge of thiophene and cyclohexanone chemical shifts, not on a specific calculation for the title compound.)

| Atom | Predicted Chemical Shift (ppm) |

| C=O (cyclohexanone) | ~208 |

| C-Cl (thiophene) | ~130 |

| C-S (thiophene, adjacent to Cl) | ~128 |

| C-H (thiophene) | ~125 |

| C-cyclohexyl (thiophene) | ~145 |

| CH (cyclohexanone, adjacent to thiophene) | ~45 |

| CH₂ (cyclohexanone) | ~30-40 |

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational chemistry can predict the IR spectrum by calculating the harmonic vibrational frequencies. iosrjournals.org These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

Studies on thiophene derivatives have shown that DFT calculations can reproduce experimental IR spectra well. iosrjournals.orgnii.ac.jp For 2-thiophene carboxylic acid, for example, the calculated vibrational frequencies using the B3LYP/6-31G** level of theory showed good agreement with the experimental FT-IR spectrum. iosrjournals.org Key vibrational modes for 2-Chloro-5-(3-oxocyclohexyl)thiophene that would be of interest include the C=O stretch of the ketone, the C-Cl stretch, the C-S stretching modes of the thiophene ring, and the C-H stretching and bending vibrations.

Illustrative Data Table of Predicted IR Frequencies for 2-Chloro-5-(3-oxocyclohexyl)thiophene (Note: This table is illustrative and based on characteristic frequencies for the functional groups present.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (ketone) | ~1715 |

| C=C Stretch (thiophene) | ~1500-1600 |

| C-H Stretch (aromatic) | ~3100 |

| C-H Stretch (aliphatic) | ~2850-2960 |

| C-S Stretch (thiophene) | ~600-700 |

| C-Cl Stretch | ~700-800 |

V. Derivatization Strategies and Synthetic Applications

Modification of the Thiophene (B33073) Ring

The thiophene ring in 2-chloro-5-(3-oxocyclohexyl)thiophene possesses three distinct positions for further functionalization: the two unsubstituted carbon atoms (C3 and C4) and the carbon atom bearing the chloro-substituent (C2).

The unsubstituted C3 and C4 positions of the thiophene ring are susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered. The sulfur atom strongly activates the adjacent C5 position, which is already occupied. The chloro group at C2 is a deactivating, ortho-, para-director. Therefore, direct electrophilic substitution is expected to be challenging and may lead to mixtures of products.

A more controlled approach to functionalizing the C3 and C4 positions involves directed ortho-metalation strategies. The use of strong bases, such as lithium diisopropylamide (LDA), can facilitate deprotonation at the C3 position, followed by quenching with various electrophiles. For instance, Vilsmeier-Haack formylation, using a reagent generated from phosphorus oxychloride and N,N-dimethylformamide (DMF), can introduce a formyl group at the C3 position of activated thiophenes. niscpr.res.innumberanalytics.comsemanticscholar.orgorganic-chemistry.org While direct application to 2-chloro-5-(3-oxocyclohexyl)thiophene is not extensively documented, this method is a plausible route for introducing a key functional handle.

Table 1: Potential Electrophilic Functionalization at Unsubstituted Positions

| Reaction Type | Reagents | Potential Product at C3/C4 |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 2-Chloro-3-formyl-5-(3-oxocyclohexyl)thiophene |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Chloro-3-bromo-5-(3-oxocyclohexyl)thiophene |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-3-nitro-5-(3-oxocyclohexyl)thiophene |

Note: The regioselectivity and feasibility of these reactions on the specific substrate may vary and require experimental optimization.

Further halogenation of the thiophene ring can be achieved using standard halogenating agents. For example, bromination with N-bromosuccinimide (NBS) would be expected to occur at one of the vacant positions, likely C4, influenced by the directing effects of the existing substituents. The introduction of other functionalities, such as nitro or sulfonyl groups, can also be envisioned through electrophilic aromatic substitution, although potentially requiring harsh conditions that might affect the cyclohexanone (B45756) moiety. beilstein-journals.org

A notable transformation is the "halogen dance" reaction, where treatment with a strong base like LDA can cause isomerization of halothiophenes. niscpr.res.in For 2-chlorothiophenes, this could potentially lead to the migration of the chloro substituent, although this is less common than with bromo- or iodothiophenes.

The chloro-substituent at the C2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of alkyl and aryl groups, significantly expanding the molecular diversity of the scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The chloro group at C2 of the thiophene can be coupled with a range of aryl- and heteroarylboronic acids or their esters. This reaction is generally tolerant of various functional groups, making it suitable for the late-stage functionalization of complex molecules.

Negishi and Stille Couplings: These cross-coupling reactions provide alternative methods for C-C bond formation. Negishi coupling utilizes organozinc reagents, while Stille coupling employs organotin reagents. wikipedia.orgresearchgate.netnih.govrsc.orgyoutube.com These methods can be complementary to Suzuki coupling, especially when the corresponding boronic acids are unstable or difficult to prepare. Nickel catalysts have also been shown to be effective in the cross-coupling of chlorothiophenes. nih.gov

Table 2: Representative Cross-Coupling Reactions at the C2 Position

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-5-(3-oxocyclohexyl)thiophene |

| Negishi | Arylzinc halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2-Aryl-5-(3-oxocyclohexyl)thiophene |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | 2-Aryl-5-(3-oxocyclohexyl)thiophene |

Functionalization of the Cyclohexyl Ketone

The cyclohexanone moiety offers a wealth of opportunities for synthetic modification through well-established carbonyl chemistry.

The ketone can be readily reduced to the corresponding secondary alcohol, 3-(2-chlorothiophen-5-yl)cyclohexanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the steric bulk of the thienyl substituent, potentially leading to diastereomeric mixtures of the cis and trans alcohols.

Conversely, if starting from the corresponding alcohol, oxidation to the ketone can be accomplished using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The chemoselective oxidation of the cyclohexanol (B46403) in the presence of the potentially oxidizable thiophene ring is an important consideration. nih.gov

The carbon atoms alpha to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce new substituents at the α-position. The regioselectivity of enolate formation in 3-substituted cyclohexanones can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). ubc.canih.gov

α-Halogenation: The ketone can undergo acid- or base-catalyzed halogenation at the α-position. For example, treatment with bromine in acetic acid can yield the corresponding α-bromoketone. This derivative is a versatile intermediate for further transformations, such as elimination to form an α,β-unsaturated ketone or substitution with nucleophiles.

α-Alkylation: The enolate can be alkylated with alkyl halides. To avoid polyalkylation and to control regioselectivity, the use of a pre-formed lithium enolate, generated with a strong, sterically hindered base like LDA, is often preferred. This allows for the controlled introduction of a single alkyl group. fiveable.me182.160.97

Table 3: Key Functionalizations of the Cyclohexyl Ketone

| Reaction Type | Reagents | Potential Product |

| Carbonyl Reduction | NaBH₄ | 3-(2-Chlorothiophen-5-yl)cyclohexanol |

| α-Halogenation | Br₂, AcOH | 2-Bromo-3-(2-chlorothiophen-5-yl)cyclohexanone |

| α-Alkylation | 1. LDA, 2. RX | 2-Alkyl-3-(2-chlorothiophen-5-yl)cyclohexanone |

| Reductive Amination | NH₂R, NaBH₃CN | N-Alkyl-3-(2-chlorothiophen-5-yl)cyclohexanamine |

Applications as Synthetic Building Blocks

The distinct reactive sites within 2-chloro-5-(3-oxocyclohexyl)thiophene make it an exemplary building block for constructing elaborate molecular structures.

The title compound is a valuable precursor for synthesizing fused polycyclic heterocyclic systems, such as thienoquinolines and thienopyrimidines, which are scaffolds with significant pharmacological and biological activities. tandfonline.comnih.gov

Thieno[3,2-c]quinolines: The ketone functionality of the cyclohexyl ring is a key reactive handle for constructing an adjacent quinoline (B57606) ring system through annulation reactions. A classic approach is the Friedländer annulation, which involves the condensation of an α-methylene ketone with a 2-aminoaryl aldehyde or ketone. In this context, the 3-oxocyclohexyl moiety can react with various aminobenzene derivatives under acidic or basic conditions to form the corresponding tetrahydrothieno[3,2-c]quinoline core. Subsequent dehydrogenation or oxidation can then yield the fully aromatic thieno[3,2-c]quinoline system. Numerous synthetic routes, including Bischler-Napieralski, Pictet-Spengler, and Stille coupling reactions, have been reviewed for the synthesis of this heterocyclic system. benthamdirect.com